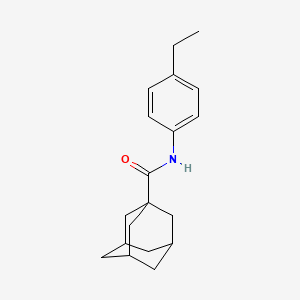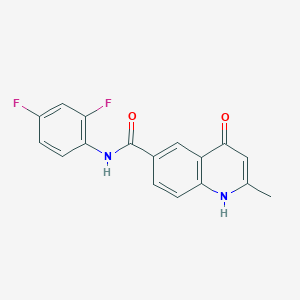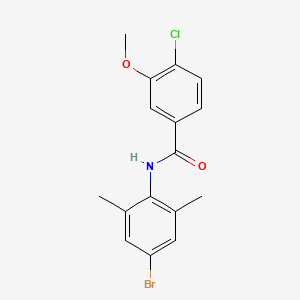![molecular formula C12H6N4O5 B5091871 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one (DNQX) is a chemical compound that belongs to the family of quinazolinone derivatives. DNQX is commonly used in scientific research as an antagonist of glutamate receptors, specifically AMPA and kainate receptors. This compound is known for its ability to block the activity of these receptors, which are involved in the regulation of synaptic plasticity, learning, and memory.
Mecanismo De Acción
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one acts as a competitive antagonist of AMPA and kainate receptors by binding to the glutamate binding site on these receptors. By blocking the activity of these receptors, 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one prevents the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has been shown to have a number of biochemical and physiological effects. In animal studies, 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has been shown to impair learning and memory, reduce seizure activity, and protect against neurodegeneration. 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one in lab experiments is its high potency and selectivity for AMPA and kainate receptors. This allows researchers to specifically target these receptors without affecting other glutamate receptors. However, one limitation of using 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are a number of future directions for research involving 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one. One area of interest is the development of novel compounds that target AMPA and kainate receptors with greater selectivity and reduced toxicity. Another direction is the investigation of the role of glutamate receptors in the pathogenesis of neurodegenerative diseases, and the potential use of glutamate receptor antagonists as therapeutic agents. Finally, the use of 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning.
Métodos De Síntesis
The synthesis of 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one involves the reaction of 2,4-dinitroaniline with ethyl 2-oxo-2-(phenylamino)acetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one is widely used in scientific research as an antagonist of AMPA and kainate receptors. This compound is commonly used to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has also been used to study the effects of glutamate receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1,3-dinitropyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5/c17-12-11-8(13-10-3-1-2-4-14(10)12)5-7(15(18)19)6-9(11)16(20)21/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPGKWTTUJPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)

![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)

![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)


![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)

![1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)

![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)